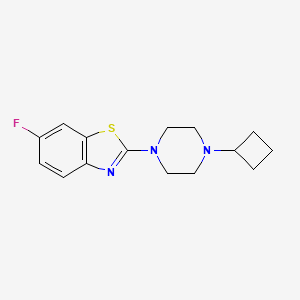![molecular formula C12H20N2O2 B12270004 Methyl[(3-methyl-1,2-oxazol-5-yl)methyl][(oxan-2-yl)methyl]amine](/img/structure/B12270004.png)
Methyl[(3-methyl-1,2-oxazol-5-yl)methyl][(oxan-2-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl[(3-methyl-1,2-oxazol-5-yl)methyl][(oxan-2-yl)methyl]amine is a complex organic compound that features a unique structure combining oxazole and oxane moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(3-methyl-1,2-oxazol-5-yl)methyl][(oxan-2-yl)methyl]amine typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the oxane moiety via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability. The purification of the final product typically involves techniques such as crystallization, distillation, and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl[(3-methyl-1,2-oxazol-5-yl)methyl][(oxan-2-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often involving hydrogenation.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is frequently used.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Methyl[(3-methyl-1,2-oxazol-5-yl)methyl][(oxan-2-yl)methyl]amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl[(3-methyl-1,2-oxazol-5-yl)methyl][(oxan-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole moiety can interact with biological macromolecules, potentially inhibiting or modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (5-methyl-1,2-oxazol-3-yl)methanesulfonamide
- (5-methyl-1,2-oxazol-3-yl)methanethiol
- (5-methyl-1,3-oxazol-2-yl)methanamine
Uniqueness
Methyl[(3-methyl-1,2-oxazol-5-yl)methyl][(oxan-2-yl)methyl]amine stands out due to its unique combination of oxazole and oxane moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to engage in a broader range of chemical reactions and exhibit diverse biological activities compared to its similar counterparts.
Propiedades
Fórmula molecular |
C12H20N2O2 |
|---|---|
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1-(oxan-2-yl)methanamine |
InChI |
InChI=1S/C12H20N2O2/c1-10-7-12(16-13-10)9-14(2)8-11-5-3-4-6-15-11/h7,11H,3-6,8-9H2,1-2H3 |
Clave InChI |
CRHMKTBZAYWPFT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1)CN(C)CC2CCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-methoxyphenyl)methyl]-2-[(3-methylbut-2-en-1-yl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12269928.png)
![7-methoxy-3-({1-[2-(1-methyl-1H-indol-3-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12269935.png)
![4-(Pyrrolidin-1-yl)-2-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12269940.png)
![N-methyl-N-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12269958.png)
![2-chloro-6-fluoro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12269961.png)
![N-cyclopropyl-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]morpholine-2-carboxamide](/img/structure/B12269962.png)
![N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12269966.png)
![3-Chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine](/img/structure/B12269975.png)
![1-Ethyl-3-{[2-oxo-2-(pyridin-2-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12269980.png)

![4-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine](/img/structure/B12269983.png)
![4-methyl-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12269989.png)
![2-{4-[2-(Propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12269997.png)
![4-Butyl-2-[(4-fluorophenyl)methyl]-1,1-dioxo-1lambda6,2,4-benzothiadiazin-3-one](/img/structure/B12270003.png)
